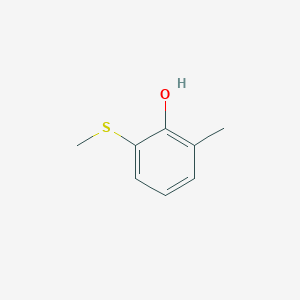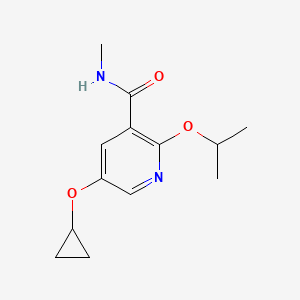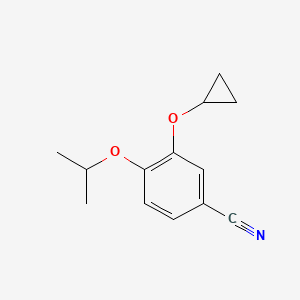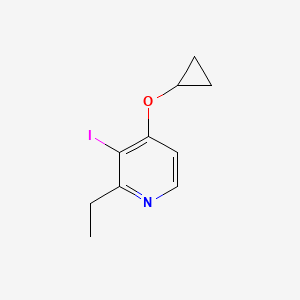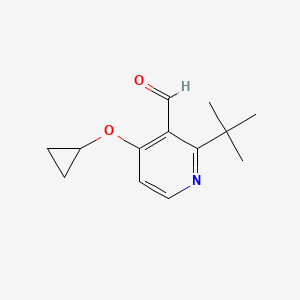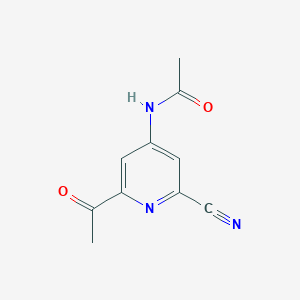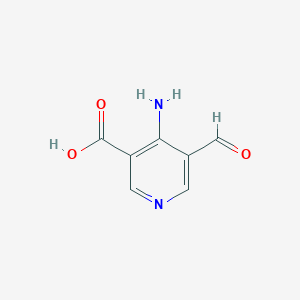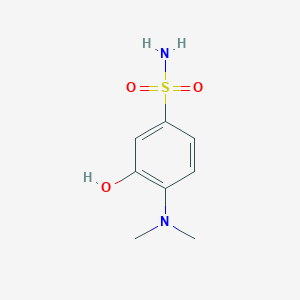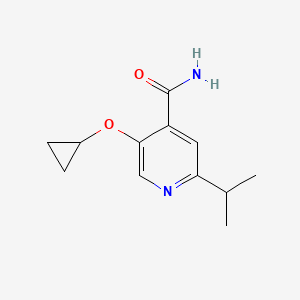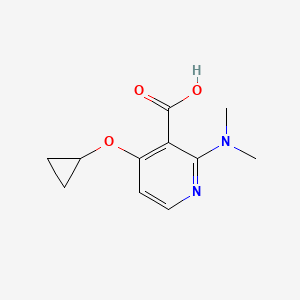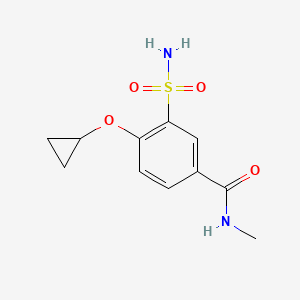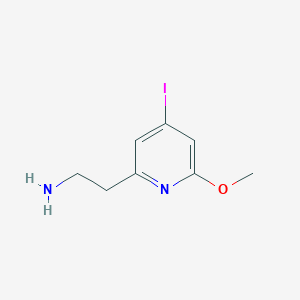
2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol . This compound is characterized by the presence of a benzamide core substituted with hydroxy, isopropoxy, and dimethylamino groups, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide typically involves the reaction of 2-hydroxybenzamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxy group is replaced by the isopropoxy group. The resulting intermediate is then treated with dimethylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of 2-oxo-6-isopropoxy-N,N-dimethylbenzamide.
Reduction: Formation of 2-hydroxy-6-isopropoxy-N,N-dimethylbenzylamine.
Substitution: Formation of various alkoxy-substituted benzamides.
Aplicaciones Científicas De Investigación
2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and isopropoxy groups may facilitate binding to active sites, while the dimethylamino group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-N,N-dimethylbenzamide: Lacks the isopropoxy group, making it less hydrophobic.
2-Hydroxy-6-methoxy-N,N-dimethylbenzamide: Contains a methoxy group instead of an isopropoxy group, which may alter its reactivity and biological activity.
2-Hydroxy-6-ethoxy-N,N-dimethylbenzamide: Contains an ethoxy group, which may affect its solubility and interaction with molecular targets.
Uniqueness
2-Hydroxy-6-isopropoxy-N,N-dimethylbenzamide is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological properties. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2-hydroxy-N,N-dimethyl-6-propan-2-yloxybenzamide |
InChI |
InChI=1S/C12H17NO3/c1-8(2)16-10-7-5-6-9(14)11(10)12(15)13(3)4/h5-8,14H,1-4H3 |
Clave InChI |
BXTWRESZJJDSCN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1C(=O)N(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



